molecular formula C17H17BBrNO2 B12531337 1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide CAS No. 784146-23-2

1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide

Katalognummer: B12531337
CAS-Nummer: 784146-23-2
Molekulargewicht: 358.0 g/mol
InChI-Schlüssel: HSTWSMOAEBFMSF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide is a chemical compound known for its unique structure and properties. It consists of a quinolinium core with a boronophenylmethyl group attached, making it a versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide typically involves the reaction of 6-methylquinoline with 3-boronophenylmethyl bromide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce different reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide involves its interaction with specific molecular targets and pathways. The boronophenyl group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide is unique due to its specific combination of a quinolinium core and a boronophenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

784146-23-2

Molekularformel

C17H17BBrNO2

Molekulargewicht

358.0 g/mol

IUPAC-Name

[3-[(6-methylquinolin-1-ium-1-yl)methyl]phenyl]boronic acid;bromide

InChI

InChI=1S/C17H17BNO2.BrH/c1-13-7-8-17-15(10-13)5-3-9-19(17)12-14-4-2-6-16(11-14)18(20)21;/h2-11,20-21H,12H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

HSTWSMOAEBFMSF-UHFFFAOYSA-M

Kanonische SMILES

B(C1=CC(=CC=C1)C[N+]2=CC=CC3=C2C=CC(=C3)C)(O)O.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.